
Butanedioic acid, (phosphonooxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (phosphonooxy)- can be achieved through several methods. One common approach involves the reaction of succinic acid with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the phosphonooxy group.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, (phosphonooxy)- often involves the use of dialkyl phosphonates. The dealkylation of dialkyl phosphonates under acidic conditions, such as with hydrochloric acid, or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis), is a widely used method .
化学反応の分析
Types of Reactions
Butanedioic acid, (phosphonooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxy derivatives with additional oxygen atoms, while reduction could produce simpler phosphonooxy compounds.
科学的研究の応用
Butanedioic acid, (phosphonooxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
作用機序
The mechanism by which butanedioic acid, (phosphonooxy)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s phosphonooxy group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other biomolecules .
類似化合物との比較
Similar Compounds
Succinic acid: The parent compound of butanedioic acid, (phosphonooxy)-, with the molecular formula C4H6O4.
Phosphoric acid derivatives: Compounds containing the phosphonooxy group, such as phosphonoacetic acid.
Uniqueness
Butanedioic acid, (phosphonooxy)- is unique due to the presence of both carboxylic acid and phosphonooxy functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its parent compound, succinic acid .
特性
CAS番号 |
5735-83-1 |
|---|---|
分子式 |
C4H7O8P |
分子量 |
214.07 g/mol |
IUPAC名 |
2-phosphonooxybutanedioic acid |
InChI |
InChI=1S/C4H7O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H2,9,10,11) |
InChIキー |
GWTXMJGSNKSXJW-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)OP(=O)(O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


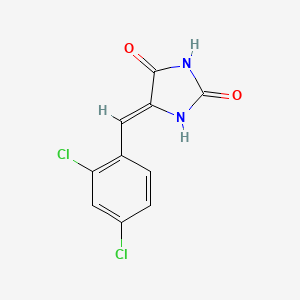
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
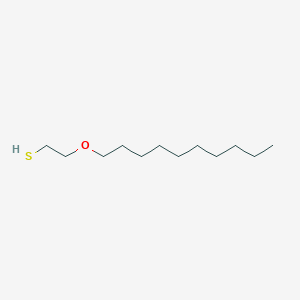
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)

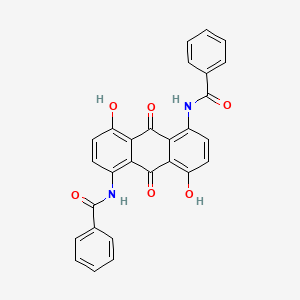
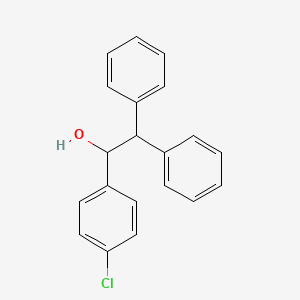
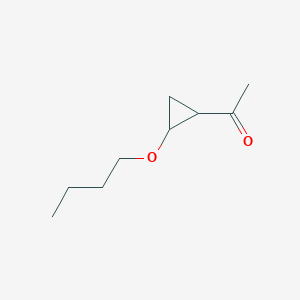
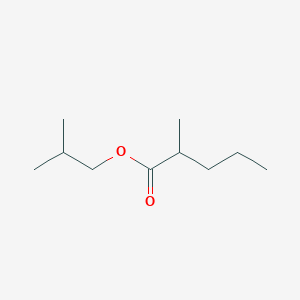
![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)
![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)
